molecular formula C17H21NO3S B4963606 N-(2-phenylethyl)-4-propoxybenzenesulfonamide

N-(2-phenylethyl)-4-propoxybenzenesulfonamide

Cat. No.: B4963606
M. Wt: 319.4 g/mol
InChI Key: VIOQBTYHWORMEU-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-4-propoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a propoxy group and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-4-propoxybenzenesulfonamide typically involves the reaction of 4-propoxybenzenesulfonyl chloride with 2-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-4-propoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major products are sulfonic acids or sulfoxides.

    Reduction: The major products are amines or alcohols.

    Substitution: The major products are substituted sulfonamides.

Scientific Research Applications

N-(2-phenylethyl)-4-propoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The phenylethyl group may enhance the compound’s ability to cross cell membranes and reach its target sites.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenylethyl)benzenesulfonamide
  • N-(2-phenylethyl)-4-methoxybenzenesulfonamide
  • N-(2-phenylethyl)-4-ethoxybenzenesulfonamide

Uniqueness

N-(2-phenylethyl)-4-propoxybenzenesulfonamide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, such as improved solubility or enhanced ability to penetrate biological membranes.

Properties

IUPAC Name

N-(2-phenylethyl)-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-2-14-21-16-8-10-17(11-9-16)22(19,20)18-13-12-15-6-4-3-5-7-15/h3-11,18H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOQBTYHWORMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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